Pirbuterol acetate

Übersicht

Beschreibung

Pirbuterolacetat ist ein kurzwirksamer Beta-2-Adrenozeptoragonist mit bronchodilatatorischen Eigenschaften. Es wird hauptsächlich zur Behandlung von Asthma und anderen Atemwegserkrankungen eingesetzt, um Symptome wie Keuchen, Atemnot und Engegefühl in der Brust zu lindern . Pirbuterolacetat wirkt, indem es die Atemwege in der Lunge entspannt und öffnet, wodurch das Atmen erleichtert wird .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Pirbuterolacetat kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 6-Hydroxymethyl-3-pyridinol mit tert-Butylamin beinhaltet. Die Reaktion beinhaltet typischerweise die Verwendung von Lösungsmitteln wie Ethanol und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern . Der letzte Schritt beinhaltet die Acetylierung von Pirbuterol, um Pirbuterolacetat zu bilden .

Industrielle Produktionsmethoden

In industriellen Umgebungen umfasst die Produktion von Pirbuterolacetat die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labor. Der Prozess ist für höhere Ausbeuten und Reinheit optimiert und beinhaltet häufig fortschrittliche Reinigungsverfahren wie Umkristallisation und Chromatographie .

Chemische Reaktionsanalyse

Arten von Reaktionen

Pirbuterolacetat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Pirbuterolacetat kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Reduktionsreaktionen können Pirbuterolacetat in seine entsprechenden Alkohole umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können funktionelle Gruppen in Pirbuterolacetat durch andere Substituenten ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Reagenzien wie Natriumhydroxid und Salzsäure werden häufig eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung von substituierten Derivaten von Pirbuterolacetat.

Analyse Chemischer Reaktionen

Types of Reactions

Pirbuterol acetate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can replace functional groups in this compound with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydroxide and hydrochloric acid are commonly employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Acute Bronchospasm Relief

Pirbuterol is indicated for the relief of acute bronchospasm in patients with asthma or COPD. Clinical trials have demonstrated that inhalation of pirbuterol results in significant improvements in pulmonary function parameters such as Forced Expiratory Volume in one second (FEV1), Maximum Mid-Expiratory Flow (MMEF), and Peak Expiratory Flow Rate (PEFR) within minutes of administration .

Maintenance Therapy

In addition to its role in acute situations, pirbuterol is also utilized as a maintenance medication to prevent future asthma attacks. It is often prescribed alongside other medications such as inhaled corticosteroids or theophylline for enhanced management of chronic respiratory conditions .

Efficacy Studies

Several studies have evaluated the efficacy of pirbuterol compared to other bronchodilators:

Safety Profile

Pirbuterol is generally well-tolerated, with a side effect profile similar to other beta-agonists. Common adverse effects include tremors, palpitations, and headaches; however, serious cardiovascular effects are rare . A study involving Holter monitoring indicated no significant increase in cardiac ectopic activity at recommended doses .

Case Study: Efficacy in Asthma Management

A case study involving a cohort of patients with moderate to severe asthma demonstrated that those using pirbuterol experienced fewer exacerbations compared to those on alternative treatments. The study highlighted the drug's role in improving quality of life and reducing emergency room visits due to asthma attacks .

Long-term Use and Tolerance

A longitudinal study assessed the long-term use of pirbuterol over a year, revealing that while most patients maintained efficacy, some developed tachyphylaxis, necessitating dose adjustments or combination therapy with other bronchodilators .

Wirkmechanismus

Pirbuterol acetate exerts its effects by stimulating beta-2 adrenergic receptors in the bronchial smooth muscle. This stimulation activates intracellular adenyl cyclase, which catalyzes the conversion of adenosine triphosphate to cyclic adenosine monophosphate (cAMP). Increased levels of cAMP lead to the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells, especially mast cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Albuterol: Ein weiterer kurzwirksamer Beta-2-Adrenozeptoragonist, der für ähnliche Indikationen eingesetzt wird.

Terbutalin: Ein Beta-2-Adrenozeptoragonist mit bronchodilatatorischen Eigenschaften.

Einzigartigkeit

Pirbuterolacetat zeichnet sich durch seinen schnellen Wirkungseintritt und seine Verfügbarkeit als atem-aktivierter Dosieraerosol aus. Dies macht es besonders nützlich für Patienten, die eine schnelle Linderung von akutem Bronchospasmus benötigen .

Biologische Aktivität

Pirbuterol acetate is a short-acting beta-2 adrenergic agonist primarily used as a bronchodilator in the management of asthma and other pulmonary conditions. Its biological activity is characterized by its mechanism of action, pharmacokinetics, clinical efficacy, and genetic factors influencing patient response.

Pirbuterol exerts its effects primarily through selective stimulation of beta-2 adrenergic receptors, which are predominantly located in bronchial smooth muscle. This interaction activates adenyl cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP). The elevation of cAMP results in:

- Relaxation of bronchial smooth muscle : This alleviates bronchospasm and improves airflow.

- Inhibition of mediator release : It reduces the release of inflammatory mediators from mast cells, thus mitigating allergic responses and inflammation .

Pharmacological Profile

The pharmacological profile of pirbuterol is defined by its rapid onset and duration of action. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Half-life | 2 hours |

| Route of Administration | Inhalation |

| Volume of Distribution | Not Available |

| Protein Binding | Not Available |

Pirbuterol shows a preferential effect on beta-2 receptors compared to isoproterenol, making it a suitable choice for patients requiring bronchodilation without significant cardiovascular side effects .

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of pirbuterol in improving pulmonary function metrics such as:

- Forced Expiratory Volume in 1 second (FEV1)

- Maximum Midexpiratory Flow (MMF)

- Peak Expiratory Flow Rate (PEFR)

- Airway Resistance (RAW)

In a controlled study involving asthmatic patients, pirbuterol significantly improved these parameters compared to placebo, highlighting its role as an effective bronchodilator .

Case Studies

- Case Study on Asthma Management : A retrospective analysis involving over 250 asthmatic patients demonstrated that those with the Arg/Arg genotype had a significant improvement in morning PEFR when treated with placebo but did not show similar improvements when switched to albuterol. Conversely, patients with the Gly/Gly genotype exhibited notable improvements with albuterol treatment. This variation underscores the necessity for personalized medicine approaches in asthma management .

- Clinical Experience : Physicians have reported that patients experiencing adverse effects from albuterol often tolerate pirbuterol well, suggesting its unique pharmacological profile may provide an alternative for those with sensitivities to other beta-agonists .

Eigenschaften

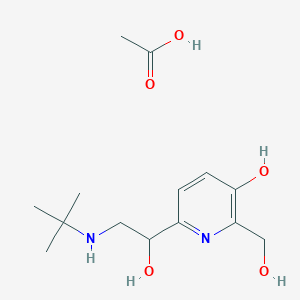

IUPAC Name |

acetic acid;6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3.C2H4O2/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8;1-2(3)4/h4-5,11,13,15-17H,6-7H2,1-3H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXMZJGGEWYVCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38677-81-5 (Parent) | |

| Record name | Pirbuterol acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065652440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40984214 | |

| Record name | Acetic acid--6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40984214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65652-44-0 | |

| Record name | Pirbuterol acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65652-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirbuterol acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065652440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid--6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40984214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α6-[(tert-butylamino)methyl]-3-hydroxypyridine-2,6-dimethanol monoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRBUTEROL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EH73XKR9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.